molecular formula C17H16N4O2 B2963326 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1235633-96-1

2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2963326
CAS RN: 1235633-96-1
M. Wt: 308.341
InChI Key: IKRYOMQEJHMYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as DPOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide may also work by reducing oxidative stress and protecting neurons from damage.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has also been found to reduce oxidative stress and protect neurons from damage. In addition, 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has been found to have a low toxicity profile, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide. Another area of research is the investigation of the mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide, which may provide insights into its potential applications in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide for maximum efficacy.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide involves a multi-step process that starts with the reaction of 2,4-dimethylphenyl hydrazine with ethyl acetoacetate to form an intermediate product. This intermediate product is then reacted with pyridine-4-carboxaldehyde to form the final product, 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-3-4-14(12(2)9-11)10-15(22)19-17-21-20-16(23-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRYOMQEJHMYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

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